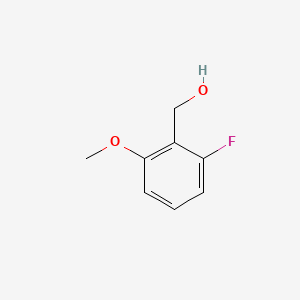

2-Fluoro-6-methoxybenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-6-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWUFIBZMGBKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381384 | |

| Record name | 2-Fluoro-6-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253668-46-1 | |

| Record name | 2-Fluoro-6-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 253668-46-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-6-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Fluoro-6-methoxybenzyl alcohol, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. This document details two robust synthetic methodologies: the reduction of 2-fluoro-6-methoxybenzaldehyde and the ortho-lithiation of 1-fluoro-3-methoxybenzene. The guide includes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate comprehension and implementation in a laboratory setting.

Pathway 1: Reduction of 2-Fluoro-6-methoxybenzaldehyde

The reduction of the corresponding aldehyde is a direct and efficient method for the preparation of this compound. This transformation can be effectively achieved using common reducing agents such as sodium borohydride or through catalytic hydrogenation.

Method 1.1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily converts aldehydes to primary alcohols.[1] The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at room temperature.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-methoxybenzaldehyde (1.0 eq) in methanol.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to neutralize any excess borohydride and decompose the borate ester intermediate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Method 1.2: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient alternative for the reduction of aldehydes.[2] This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

Experimental Protocol:

-

Reaction Setup: To a hydrogenation vessel, add 2-fluoro-6-methoxybenzaldehyde (1.0 eq) and a suitable solvent, such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the product.

Pathway 2: Ortho-lithiation of 1-Fluoro-3-methoxybenzene

Directed ortho-metalation (DoM) provides an alternative route to this compound, starting from 1-fluoro-3-methoxybenzene.[3] The methoxy group acts as a directing group, facilitating the deprotonation of the adjacent ortho-position by a strong organolithium base, such as n-butyllithium.[4] The resulting aryllithium species is then trapped with an electrophile, in this case, anhydrous formaldehyde, to introduce the hydroxymethyl group.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-fluoro-3-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Introduce anhydrous formaldehyde gas (generated by cracking paraformaldehyde) into the reaction mixture, or add a solution of anhydrous paraformaldehyde in THF.

-

Reaction Monitoring: Allow the reaction to proceed at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

-

Workup: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthesis pathways. Note that yields are representative and may vary based on reaction scale and optimization.

| Parameter | Pathway 1: NaBH₄ Reduction | Pathway 1: Catalytic Hydrogenation | Pathway 2: Ortho-lithiation |

| Starting Material | 2-Fluoro-6-methoxybenzaldehyde | 2-Fluoro-6-methoxybenzaldehyde | 1-Fluoro-3-methoxybenzene |

| Key Reagents | Sodium Borohydride, Methanol | H₂, Pd/C | n-Butyllithium, Formaldehyde |

| Stoichiometry (eq) | 1.1 (NaBH₄) | Catalytic (Pd/C) | 1.1 (n-BuLi), Excess (CH₂O) |

| Typical Yield | 85-95% | 90-99% | 60-75% |

| Purity (post-purification) | >98% | >98% | >97% |

Logical and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis pathways for this compound.

Caption: Workflow for the synthesis of this compound via reduction.

Caption: Workflow for the synthesis of this compound via ortho-lithiation.

References

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzyl Alcohol

A comprehensive technical guide on the physicochemical properties of 2-Fluoro-6-methoxybenzyl alcohol for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of the physicochemical properties of this compound, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates essential data on the compound's structure, physical characteristics, and spectral properties. Furthermore, this guide outlines a standard experimental protocol for its synthesis and provides visualizations to illustrate key concepts and workflows.

Introduction

This compound, with the CAS number 253668-46-1, is a substituted aromatic alcohol. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho to the hydroxymethyl group, imparts specific chemical reactivity and physical properties that make it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents and materials with specialized functions. Understanding its fundamental physicochemical characteristics is crucial for its effective application in research and development.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the tables below. These properties are essential for designing reaction conditions, purification procedures, and for the overall characterization of the compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉FO₂ | [1][2] |

| Molecular Weight | 156.15 g/mol | [3] |

| CAS Number | 253668-46-1 | [1][2][3] |

| Appearance | White Solid | [3] |

| Melting Point | 51-53 °C | This is the melting point for the related compound 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol and is provided as an estimate. |

| Boiling Point | Not available | |

| Solubility | Not available |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, the methylene protons of the -CH₂OH group, the hydroxyl proton, and the methoxy protons. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the methylene carbon, and the methoxy carbon. |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely showing coupling to ortho protons. |

| IR Spectroscopy | A broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), a C-O stretch (alcohol), and bands characteristic of the substituted benzene ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 156, and fragmentation patterns corresponding to the loss of H₂O, CH₂OH, and other fragments. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-Fluoro-6-methoxybenzaldehyde.

General Reaction Scheme

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Reduction of 2-Fluoro-6-methoxybenzaldehyde

This protocol provides a general procedure for the reduction of 2-fluoro-6-methoxybenzaldehyde to this compound using sodium borohydride.

Materials:

-

2-Fluoro-6-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-Fluoro-6-methoxybenzaldehyde in methanol.

-

Cooling: Place the flask in an ice bath and stir the solution.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage any effervescence.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl to neutralize the excess sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer with deionized water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis and structural confirmation.

Potential Biological Significance

While specific biological activities of this compound are not extensively documented, substituted benzyl alcohols are known to participate in various biological pathways. For instance, benzyl alcohol can be metabolized by alcohol dehydrogenase. The presence of fluoro and methoxy substituents can significantly influence the metabolic fate and potential biological activity of the molecule.

Caption: A potential metabolic pathway for this compound.

Conclusion

This technical guide has presented the available physicochemical data for this compound. While some experimental values are yet to be reported in the literature, the provided information on its properties, a reliable synthetic protocol, and predicted spectral characteristics offer a solid foundation for its use in synthetic chemistry and drug discovery. Further research is warranted to fully elucidate its physical properties, spectral data, and biological activities.

References

Technical Guide: 2-Fluoro-6-methoxybenzyl alcohol (CAS No. 253668-46-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Fluoro-6-methoxybenzyl alcohol, a key intermediate in the synthesis of advanced pharmaceutical compounds.

Chemical Identity and Properties

This compound is a substituted aromatic alcohol. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho to the hydroxymethyl group, makes it a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group influences electronic properties and conformation.

CAS Number : 253668-46-1[1]

Synonyms : (2-Fluoro-6-methoxyphenyl)methanol, 3-Fluoro-2-(hydroxymethyl)anisole[2]

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 253668-46-1 | [1] |

| Molecular Formula | C₈H₉FO₂ | [1] |

| Molecular Weight | 156.15 g/mol | [2] |

| Physical Form | White Solid | [2] |

| Purity | ≥95% | [2] |

Role in Drug Development: A GnRH Antagonist Intermediate

This compound serves as a crucial intermediate in the synthesis of nitrogen-containing fused ring derivatives. These derivatives have been developed as antagonists for the Gonadotropin Releasing Hormone (GnRH) receptor.[3] GnRH antagonists are vital in the treatment of sex hormone-dependent diseases such as endometriosis, benign prostatic hypertrophy, and certain cancers.[3]

The logical workflow for utilizing this alcohol in a synthetic chemistry context involves its conversion to a more reactive intermediate, such as a benzyl bromide, which can then be used in subsequent coupling reactions to build the final drug molecule.

References

structure elucidation of 2-Fluoro-6-methoxybenzyl alcohol

An in-depth technical guide to the , designed for researchers, scientists, and professionals in drug development.

Introduction

2-Fluoro-6-methoxybenzyl alcohol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of understanding its chemical behavior, reactivity, and potential biological activity. This guide provides a comprehensive overview of the analytical techniques and data interpretation required to confirm the structure of this compound.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C8H9FO2 | [1][2] |

| Molecular Weight | 156.15 g/mol | [3] |

| Monoisotopic Mass | 156.05865 Da | [1] |

| Appearance | White Solid | [3] |

| CAS Number | 253668-46-1 | [2][3][4] |

| IUPAC Name | (2-Fluoro-6-methoxyphenyl)methanol | [2] |

| Synonyms | This compound, 3-Fluoro-2-(hydroxymethyl)anisole | [3] |

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 300 or 400 MHz NMR spectrometer.[5] For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to one peak per unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.35 | m | 1H | Ar-H |

| ~ 6.80 - 6.95 | m | 2H | Ar-H |

| ~ 4.70 | s | 2H | -CH₂OH |

| ~ 3.85 | s | 3H | -OCH₃ |

| ~ 2.5 - 4.0 (broad) | s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 (d) | C-F |

| ~ 155 - 159 | C-OCH₃ |

| ~ 128 - 132 | Ar-C |

| ~ 120 - 125 | Ar-C |

| ~ 112 - 116 (d) | Ar-C |

| ~ 108 - 112 (d) | Ar-C |

| ~ 58 - 62 | -OCH₃ |

| ~ 55 - 60 | -CH₂OH |

Note: Carbons near the fluorine atom will exhibit splitting (doublet, d) due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

An Attenuated Total Reflectance (ATR) setup is commonly used for solid samples. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.[6]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | Strong | C-O Stretch | Alcohol, Ether |

| 1200 - 1100 | Strong | C-F Stretch | Aryl Fluoride |

The broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretch.[7][8] The strong peaks in the 1250-1000 cm⁻¹ range are indicative of the C-O stretching from both the alcohol and the methoxy ether group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC). Electron Ionization (EI) is a common technique for small molecules, where the sample is bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

| m/z | Interpretation |

| 156 | Molecular Ion [M]⁺ |

| 139 | [M - OH]⁺ |

| 125 | [M - OCH₃]⁺ |

| 109 | [M - CH₂OH - F]⁺ |

The presence of a molecular ion peak at m/z = 156 corresponds to the molecular weight of C8H9FO2.[1] The fragmentation pattern is consistent with the loss of functional groups such as the hydroxyl (-OH) and methoxy (-OCH₃) groups.

Workflow and Data Integration

The elucidation of the structure is a process of integrating data from multiple analytical techniques.

Caption: Experimental workflow for the .

The logical relationship between the different spectroscopic techniques is crucial. Each method provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structure assignment.

Caption: Logical relationship of spectroscopic data in structure elucidation.

Conclusion

The structure of this compound is unequivocally confirmed through the synergistic use of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl and methoxy moieties. Finally, mass spectrometry verifies the molecular weight and elemental composition. This comprehensive analytical approach is fundamental for the quality control and further development of this compound for its intended applications.

References

- 1. PubChemLite - this compound (C8H9FO2) [pubchemlite.lcsb.uni.lu]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. 2-Fluoro-6-methoxybenzaldehyde | C8H7FO2 | CID 2737357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Formation of 2-Fluoro-6-methoxybenzyl alcohol

This technical guide provides a detailed overview of the probable synthetic pathways for the formation of this compound, a key intermediate in various chemical syntheses. The document outlines the core reaction mechanism, provides a detailed experimental protocol for a common synthetic route, and presents relevant data in a structured format.

Introduction

This compound is a substituted aromatic alcohol of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and methoxy substituents. Its synthesis is crucial for the development of novel compounds. While specific literature detailing its formation is not abundant, its synthesis can be reliably achieved through established organic chemistry reactions. The most common and straightforward method for the formation of this compound is the reduction of the corresponding aldehyde, 2-fluoro-6-methoxybenzaldehyde.

Proposed Mechanism of Formation: Reduction of 2-Fluoro-6-methoxybenzaldehyde

The formation of this compound is most commonly achieved through the reduction of 2-fluoro-6-methoxybenzaldehyde. This transformation involves the conversion of a carbonyl group (aldehyde) into a primary alcohol. A common and effective reducing agent for this purpose is sodium borohydride (NaBH₄).

The mechanism proceeds as follows:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from sodium borohydride, on the electrophilic carbonyl carbon of 2-fluoro-6-methoxybenzaldehyde.

-

Alkoxide Formation: This attack results in the formation of a tetrahedral intermediate, an alkoxide.

-

Protonation: The subsequent workup step, typically involving the addition of a weak acid (e.g., water or dilute aqueous acid), protonates the newly formed alkoxide to yield the final product, this compound.

This reaction is highly efficient and selective for aldehydes and ketones, making it a preferred method in organic synthesis.

Experimental Protocol: Reduction of 2-Fluoro-6-methoxybenzaldehyde with Sodium Borohydride

The following protocol is a representative example based on standard laboratory procedures for the reduction of aromatic aldehydes.

Materials:

-

2-Fluoro-6-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-methoxybenzaldehyde (1 equivalent) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 to 1.5 equivalents) to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

Quantitative Data

| Parameter | Expected Value |

| Starting Material | 2-Fluoro-6-methoxybenzaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Time | 1-2 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Expected Yield | >90% |

| Purity (after purification) | >98% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism for the reduction of 2-fluoro-6-methoxybenzaldehyde.

Alternative Synthetic Routes

While reduction of the aldehyde is the most direct route, other methods could potentially be employed for the synthesis of this compound:

-

Grignard Reaction: The reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-fluoro-6-methoxybenzoic acid or its corresponding ester would lead to a tertiary alcohol after double addition. However, a more tailored approach would involve the reaction of a Grignard reagent derived from 1-bromo-2-fluoro-6-methoxybenzene with formaldehyde.[1][2] This route is more complex due to the potential for the Grignard reagent to be unstable.

-

Organolithium Chemistry: Similar to the Grignard approach, an organolithium reagent could be formed from a halogenated precursor and reacted with formaldehyde.[3][4] Organolithium reagents are often more reactive than their Grignard counterparts.

-

Electrochemical Reduction: As demonstrated for the analogous 2-chloro-6-fluorobenzaldehyde, electrochemical reduction offers an environmentally friendly alternative to chemical reducing agents.[5] This method involves the direct reduction of the aldehyde at an electrode surface.

Conclusion

The synthesis of this compound is most practically achieved through the reduction of 2-fluoro-6-methoxybenzaldehyde using a mild reducing agent like sodium borohydride. This method is high-yielding, operationally simple, and utilizes readily available reagents. The provided experimental protocol and mechanistic overview serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide on the Synthesis and Theoretical Yield of 2-Fluoro-6-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2-Fluoro-6-methoxybenzyl alcohol, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route involves the reduction of 2-Fluoro-6-methoxybenzaldehyde. This document details the theoretical yield calculations, a representative experimental protocol, and a logical workflow for this transformation.

Core Synthesis Pathway: Reduction of a Benzaldehyde Derivative

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-Fluoro-6-methoxybenzaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The theoretical yield is calculated based on a 1:1 stoichiometric reaction. Please note that a specific experimental yield from a peer-reviewed source for this exact transformation could not be definitively identified; therefore, the actual yield may vary based on experimental conditions.

| Parameter | Value | Unit |

| Reactant: 2-Fluoro-6-methoxybenzaldehyde | ||

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 | g/mol |

| Moles (for a 1g scale reaction) | 0.00649 | mol |

| Reducing Agent: Sodium Borohydride | ||

| Molecular Formula | NaBH₄ | |

| Molecular Weight | 37.83 | g/mol |

| Stoichiometric Requirement (molar ratio to aldehyde) | 0.25 | |

| Recommended Molar Excess | 1.5 - 2.0 | equivalents |

| Product: this compound | ||

| Molecular Formula | C₈H₉FO₂ | |

| Molecular Weight | 156.15 | g/mol |

| Theoretical Yield (for a 1g scale reaction) | 1.01 | g |

Experimental Protocol: A Representative Procedure

The following is a detailed experimental protocol for the reduction of 2-Fluoro-6-methoxybenzaldehyde to this compound using sodium borohydride. This protocol is based on established procedures for similar aldehyde reductions.

Materials:

-

2-Fluoro-6-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-6-methoxybenzaldehyde (e.g., 1.0 g, 6.49 mmol) in anhydrous methanol (e.g., 20 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.37 g, 9.74 mmol, 1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved during the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (e.g., 10 mL) while maintaining cooling in the ice bath.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (e.g., 3 x 20 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (e.g., 20 mL) and saturated aqueous ammonium chloride solution (e.g., 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key signaling pathway (the chemical transformation) and the experimental workflow.

Caption: The reduction of 2-Fluoro-6-methoxybenzaldehyde.

Caption: Experimental workflow for the synthesis.

Technical Guide: Spectroscopic Data for 2-Fluoro-6-methoxybenzyl alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-6-methoxybenzyl alcohol (CAS No: 253668-46-1) is a substituted aromatic alcohol with potential applications in medicinal chemistry and organic synthesis.[1] Its chemical structure consists of a benzene ring substituted with a fluorine atom, a methoxy group, and a hydroxymethyl group. This guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in the characterization of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data were generated using online prediction tools. These predictions are based on the chemical structure of this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~4.70 | s | 2H | -CH₂OH |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.50 (variable) | s (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~160 (d) | C-F |

| ~158 (d) | C-OCH₃ |

| ~130 (d) | Ar-C-H |

| ~115 (d) | Ar-C-H |

| ~110 (d) | Ar-C-CH₂OH |

| ~105 (d) | Ar-C-H |

| ~60 | -CH₂OH |

| ~56 | -OCH₃ |

Note: 'd' indicates a doublet, arising from coupling with the fluorine atom.

Infrared (IR) Spectroscopy

A full predicted IR spectrum is not available. However, the expected characteristic absorption bands based on the functional groups present in this compound are listed below.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration | Intensity |

| 3550 - 3200 | O-H stretch (alcohol) | Strong, broad |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium |

| 1600 - 1450 | C=C stretch (aromatic) | Medium |

| 1250 - 1000 | C-O stretch (alcohol, ether) | Strong |

| 1100 - 1000 | C-F stretch | Strong |

Mass Spectrometry (MS)

The following predicted mass spectrometry data provides the collision cross-section (CCS) values for various adducts of this compound. This data can be useful in identifying the compound using ion mobility-mass spectrometry techniques.

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.06593 | 127.7 |

| [M+Na]⁺ | 179.04787 | 137.0 |

| [M-H]⁻ | 155.05137 | 129.4 |

| [M+NH₄]⁺ | 174.09247 | 148.5 |

| [M+K]⁺ | 195.02181 | 135.1 |

| [M+H-H₂O]⁺ | 139.05591 | 121.8 |

| [M+HCOO]⁻ | 201.05685 | 150.5 |

| [M+CH₃COO]⁻ | 215.07250 | 174.6 |

| [M+Na-2H]⁻ | 177.03332 | 134.0 |

| [M]⁺ | 156.05810 | 127.9 |

| [M]⁻ | 156.05920 | 127.9 |

Data sourced from PubChemLite.

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for solid organic compounds. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time or a greater number of scans may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks with their wavenumbers (cm⁻¹).

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source of the mass spectrometer.

-

-

Ionization:

-

The sample is vaporized by heating the probe.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-methoxybenzyl alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-6-methoxybenzyl alcohol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on predicting its solubility based on the physicochemical properties of analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their specific solvent systems.

Expected Solubility Profile

This compound, with its molecular structure consisting of a substituted benzene ring containing a polar hydroxyl group (-OH), a methoxy group (-OCH3), and a fluorine atom, is anticipated to exhibit a versatile solubility profile. The presence of the hydroxyl group allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. The aromatic ring and the methoxy group contribute to its nonpolar character, indicating solubility in a range of organic solvents.

Based on the known solubility of the parent compound, benzyl alcohol, which is soluble in many common organic solvents, a similar trend can be expected for this compound. Benzyl alcohol is miscible with ethanol, ether, and chloroform and is soluble in benzene and acetone.[1] The introduction of a fluorine atom and a methoxy group will modulate this solubility. The fluorine atom can increase polarity and potentially engage in hydrogen bonding, while the methoxy group adds some steric hindrance and lipophilicity. Generally, benzyl alcohol derivatives are readily soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[2][3]

For a practical reference, the solubility of the parent compound, benzyl alcohol, in various solvents is summarized in the table below.

Reference Solubility Data for Benzyl Alcohol

| Solvent | Solubility | Temperature (°C) |

| Water | 42,900 mg/L | 25 |

| Water | 35,000 mg/L | 20 |

| Ethanol | Miscible | Room Temperature |

| Diethyl Ether | Miscible | Room Temperature |

| Chloroform | Soluble | Not Specified |

| Benzene | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

| Methanol | Soluble | Not Specified |

This data is for the parent compound, benzyl alcohol, and should be used as a qualitative guide for this compound.[1][4][5][6]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7][8][9]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[10]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Accurately dilute a known volume of the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

The resulting concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

References

- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manavchem.com [manavchem.com]

- 3. Page loading... [guidechem.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. benchchem.com [benchchem.com]

Unveiling 2-Fluoro-6-methoxybenzyl Alcohol: A Technical Guide to its Synthesis and Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and burgeoning significance of 2-Fluoro-6-methoxybenzyl alcohol, a key building block in modern medicinal chemistry. While the specific historical details of its initial discovery remain elusive in readily available literature, its importance is increasingly recognized in the synthesis of complex pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its emerging applications in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound, with the CAS Number 253668-46-1, is a substituted benzyl alcohol derivative. The presence of both a fluorine atom and a methoxy group on the aromatic ring imparts unique electronic properties and conformational constraints, making it an attractive intermediate for creating structurally diverse and potent bioactive molecules.

| Property | Value | Reference |

| CAS Number | 253668-46-1 | [1] |

| Molecular Formula | C₈H₉FO₂ | |

| Molecular Weight | 156.15 g/mol | [1] |

| Appearance | White Solid | [1] |

| Purity | ≥95% | [1] |

| Synonyms | (2-Fluoro-6-methoxyphenyl)methanol, 3-Fluoro-2-(hydroxymethyl)anisole | [1] |

Synthesis Protocol: Reduction of 2-Fluoro-6-methoxybenzaldehyde

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 2-Fluoro-6-methoxybenzaldehyde. This method provides high yields and purity.

Experimental Protocol:

Reaction: Reduction of an Aldehyde to a Primary Alcohol

Starting Material: 2-Fluoro-6-methoxybenzaldehyde (CAS: 146137-74-8)

Reducing Agent: Sodium borohydride (NaBH₄)

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-6-methoxybenzaldehyde in an appropriate volume of methanol at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess sodium borohydride and decompose the borate esters.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Expected Outcome: The procedure should yield this compound as a white solid with high purity.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its structural motifs are present in various developmental and patented therapeutic agents. The unique substitution pattern of the benzene ring makes it a valuable precursor for creating complex molecular architectures with potential biological activity.

The fluoromethoxy-substituted phenyl ring is a common feature in molecules targeting a range of biological pathways. For instance, similar fluorinated and methoxylated phenyl derivatives are key components in the development of inhibitors for enzymes like Bruton's tyrosine kinase (BTK), which is implicated in autoimmune diseases and cancers.[2] The strategic placement of fluorine can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.

The general class of substituted benzyl alcohols and their derivatives are widely used in the synthesis of:

-

Kinase Inhibitors: Many small molecule kinase inhibitors incorporate substituted aromatic rings to interact with the ATP-binding pocket of the enzyme.

-

GPCR Modulators: G-protein coupled receptor ligands often feature substituted phenyl groups for optimal receptor binding and selectivity.

-

Antiviral and Antimicrobial Agents: The unique electronic nature of the fluoromethoxy phenyl group can be exploited in the design of novel antiviral and antimicrobial compounds.

Signaling Pathway Context

The utility of building blocks like this compound can be contextualized within drug discovery programs targeting specific signaling pathways. For example, in the development of a hypothetical kinase inhibitor, this moiety could be incorporated into a scaffold designed to interact with the ATP binding site of a target kinase, thereby modulating downstream signaling.

Caption: Modulation of a kinase pathway by a hypothetical inhibitor.

Conclusion

This compound stands as a valuable and versatile intermediate in the arsenal of medicinal chemists. Its unique structural features provide a foundation for the synthesis of novel and potent drug candidates across various therapeutic areas. While its own history is not extensively documented, its contribution to the future of drug discovery is poised to be significant as researchers continue to explore the vast chemical space it unlocks. The synthetic protocol outlined here provides a reliable method for its preparation, enabling further investigation into its potential applications.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Oxidation of 2-Fluoro-6-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the oxidation of 2-fluoro-6-methoxybenzyl alcohol to its corresponding aldehyde, 2-fluoro-6-methoxybenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below are based on established and reliable oxidation methods for substituted benzyl alcohols.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The product, 2-fluoro-6-methoxybenzaldehyde, is a valuable building block in medicinal chemistry. The presence of the fluoro and methoxy substituents on the aromatic ring can influence the reactivity of the benzylic alcohol, necessitating careful selection of the oxidation method to ensure high yield and purity while avoiding over-oxidation to the carboxylic acid or other side reactions. This application note details several common and effective protocols for this conversion, providing researchers with the necessary information to choose the most suitable method for their specific needs.

Comparative Overview of Oxidation Methods

Several methods are available for the oxidation of benzyl alcohols. The choice of oxidant and reaction conditions can significantly impact the reaction's efficiency, selectivity, and scalability. A summary of the most common methods is presented below.

| Oxidation Method | Oxidizing Agent(s) | Typical Solvent | Temperature (°C) | Key Advantages | Key Disadvantages |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Mild conditions, high yields for many substrates.[1][2][3] | Chromium-based reagent (toxic), requires anhydrous conditions.[2][4] |

| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Dichloromethane (DCM) | -78 to Room Temp. | Metal-free, mild conditions, high yields.[5][6][7][8][9] | Requires low temperatures, produces malodorous dimethyl sulfide.[9] |

| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl, or other co-oxidants | Dichloromethane/Water | 0 to Room Temp. | Catalytic, environmentally benign options available, high selectivity.[10][11][12] | Can be sensitive to substrate structure.[12] |

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of this compound using PCC, a widely used and reliable method for converting primary alcohols to aldehydes.[1][3][13]

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), dilute the reaction mixture with diethyl ether.

-

Pass the mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica gel plug with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-fluoro-6-methoxybenzaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Caption: General experimental workflow for the oxidation of this compound.

Signaling Pathway Diagram (Hypothetical)

While there isn't a signaling pathway directly involved in this chemical transformation, a logical flow diagram can represent the decision-making process for selecting an oxidation protocol.

Caption: Decision-making flowchart for selecting an appropriate oxidation protocol.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

PCC is a toxic chromium reagent and should be handled with care.

-

Dichloromethane is a suspected carcinogen.

-

Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor.

This document is intended for use by trained professionals and should be used in conjunction with standard laboratory safety practices.

References

- 1. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cs.gordon.edu [cs.gordon.edu]

- 5. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. TEMPO [organic-chemistry.org]

- 13. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

Application Notes and Protocols: The Role of 2-Fluoro-6-methoxybenzyl Alcohol in Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Fluoro-6-methoxybenzyl alcohol is a fluorinated aromatic building block with potential applications in the synthesis of novel agrochemicals. The presence of the fluorine atom and the methoxy group can influence the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, which are critical parameters in the design of effective fungicides, herbicides, and insecticides. While direct synthesis of a major commercialized agrochemical from this compound is not extensively documented in publicly available literature, its structure lends itself to the creation of diverse molecular scaffolds.

This document outlines a hypothetical application of this compound in the synthesis of a novel fungicidal candidate, demonstrating its utility as a synthetic intermediate. The protocols and data presented are based on established chemical principles and are intended to serve as a guide for researchers exploring the potential of this and similar building blocks.

Hypothetical Application: Synthesis of a Novel Fungicidal Candidate

Herein, we describe the synthesis of a hypothetical fungicidal compound, "(E)-1-(2-((2-fluoro-6-methoxybenzyl)oxy)phenyl)-3-(1H-imidazol-1-yl)prop-2-en-1-one" (designated as FMC-1 ), a molecule designed to incorporate the 2-fluoro-6-methoxyphenylmethyl moiety into a scaffold reminiscent of some known strobilurin fungicides. The synthetic pathway involves the etherification of a phenolic precursor with this compound.

Proposed Signaling Pathway Inhibition:

While hypothetical, the FMC-1 structure is designed to potentially inhibit the quinone outside (QoI) site of the cytochrome bc1 complex in the mitochondrial respiratory chain of fungi, a common mode of action for strobilurin fungicides.

Figure 1. Proposed mechanism of action for FMC-1.

Experimental Protocols

Synthesis of 2-Fluoro-6-methoxybenzyl Chloride

A common preliminary step for etherification is the conversion of the alcohol to a more reactive halide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Add a catalytic amount of pyridine (0.1 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous NaHCO₃.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-6-methoxybenzyl chloride, which can be used in the next step without further purification.

Synthesis of (E)-1-(2-hydroxyphenyl)-3-(1H-imidazol-1-yl)prop-2-en-1-one (Phenolic Precursor)

This intermediate is synthesized via a Claisen-Schmidt condensation followed by the introduction of the imidazole ring. For the purpose of this application note, we will assume this precursor is available.

Etherification for the Synthesis of FMC-1

Materials:

-

2-Fluoro-6-methoxybenzyl chloride

-

(E)-1-(2-hydroxyphenyl)-3-(1H-imidazol-1-yl)prop-2-en-1-one

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

Procedure:

-

To a round-bottom flask, add (E)-1-(2-hydroxyphenyl)-3-(1H-imidazol-1-yl)prop-2-en-1-one (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetone.

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of 2-Fluoro-6-methoxybenzyl chloride (1.1 eq.) in anhydrous acetone dropwise.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, FMC-1.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of FMC-1.

| Parameter | 2-Fluoro-6-methoxybenzyl Chloride | FMC-1 |

| Molecular Formula | C₈H₈ClFO | C₂₁H₁₇FN₂O₃ |

| Molecular Weight ( g/mol ) | 174.60 | 379.38 |

| Yield (%) | ~95 (crude) | 78 |

| Purity (by HPLC, %) | Not applicable (used crude) | >98 |

| Appearance | Colorless oil | Pale yellow solid |

| ¹H NMR (CDCl₃, δ ppm) | 7.35-7.25 (m, 1H), 6.90-6.80 (m, 2H), 4.70 (s, 2H), 3.90 (s, 3H) | 7.8-6.8 (m, 9H), 5.20 (s, 2H), 3.85 (s, 3H) |

| Melting Point (°C) | N/A | 125-127 |

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the hypothetical fungicide FMC-1 from this compound.

Figure 2. Synthetic scheme for FMC-1.

Disclaimer: The application, protocols, and data presented in this document are hypothetical and for illustrative purposes only. They are intended to demonstrate the potential synthetic utility of this compound in an agrochemical context based on established chemical principles. Researchers should conduct their own literature searches and laboratory investigations to develop specific applications. All laboratory work should be performed with appropriate safety precautions.

Application Notes and Protocols for the Derivatization of 2-Fluoro-6-methoxybenzyl alcohol for Analysis

Introduction

2-Fluoro-6-methoxybenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. Direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity, which may lead to poor peak shape and thermal instability. High-performance liquid chromatography (HPLC) analysis may also benefit from derivatization to enhance UV detection or improve chromatographic retention. This application note provides detailed protocols for the derivatization of this compound to improve its analytical determination by GC-Mass Spectrometry (GC-MS) and HPLC-UV. Two primary derivatization strategies are presented: silylation and acylation for GC-MS analysis, and acylation for HPLC-UV analysis.

Principles of Derivatization

Derivatization is a chemical modification process used to convert an analyte into a derivative with properties that are more suitable for a given analytical technique. For GC analysis, derivatization aims to:

-

Increase Volatility: By replacing polar active hydrogens (e.g., in hydroxyl groups) with less polar groups, the boiling point of the analyte is reduced, making it more amenable to volatilization in the GC inlet.

-

Improve Thermal Stability: Derivatization can protect thermally labile functional groups from degradation at the high temperatures used in GC.

-

Enhance Detection: The introduction of specific functional groups can improve the response of the analyte to a particular detector.

For HPLC analysis, derivatization is often employed to:

-

Enhance UV-Vis or Fluorescence Detection: A chromophore or fluorophore can be attached to the analyte to significantly increase its molar absorptivity or to induce fluorescence, thereby lowering the detection limit.

-

Improve Chromatographic Separation: Modifying the polarity of the analyte can improve its retention and peak shape on a given HPLC column.

Derivatization for GC-MS Analysis

For the GC-MS analysis of this compound, silylation and acylation are two highly effective derivatization techniques.

Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. MSTFA is a powerful silylation reagent that produces volatile and thermally stable TMS-ethers.[1][2][3]

Reaction:

Acylation using Pentafluorobenzoyl Chloride (PFBCl)

Acylation involves the reaction of the hydroxyl group with an acylating agent to form an ester. Pentafluorobenzoyl chloride is an excellent reagent for this purpose as it introduces a pentafluorobenzoyl group, which is highly responsive to electron capture detectors (ECD) and provides characteristic mass spectra.

Reaction:

Derivatization for HPLC-UV Analysis

For HPLC-UV analysis, derivatization with a chromophoric agent can significantly enhance the detection sensitivity. Pentafluorobenzyl bromide (PFB-Br) can be used to introduce a UV-active group.

Acylation using Pentafluorobenzyl Bromide (PFB-Br)

This reaction, carried out under basic conditions, forms a pentafluorobenzyl ether, which has a strong UV absorbance.

Reaction:

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Materials:

-

This compound

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

-

Reacti-Vials™ or other suitable reaction vials with screw caps

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) at a concentration of 1 mg/mL.

-

Pipette 100 µL of the standard solution into a reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of anhydrous pyridine to the dried residue.

-

Add 100 µL of MSTFA to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60°C for 30 minutes in a heating block or oven.

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Protocol 2: Acylation of this compound for GC-MS Analysis

Materials:

-

This compound

-

Pentafluorobenzoyl chloride (PFBCl)

-

Pyridine (anhydrous)

-

Hexane (HPLC grade)

-

Deionized water

-

Reacti-Vials™ or other suitable reaction vials with screw caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) at a concentration of 1 mg/mL.

-

Pipette 100 µL of the standard solution into a reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of anhydrous pyridine to the dried residue.

-

Add 50 µL of PFBCl to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes in a heating block or water bath.

-

Cool the vial to room temperature.

-

Add 500 µL of hexane and 500 µL of deionized water to the vial.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis. Inject 1 µL into the GC-MS system.

Protocol 3: Derivatization of this compound for HPLC-UV Analysis

Materials:

-

This compound

-

Pentafluorobenzyl bromide (PFB-Br)

-

Potassium carbonate (anhydrous)

-

Acetonitrile (HPLC grade)

-

Reacti-Vials™ or other suitable reaction vials with screw caps

-

Heating block or water bath

-

Vortex mixer

-

HPLC-UV system

Procedure:

-

Prepare a standard solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Pipette 100 µL of the standard solution into a reaction vial.

-

Add 10 mg of anhydrous potassium carbonate to the vial.

-

Add 50 µL of a 10% (v/v) solution of PFB-Br in acetonitrile.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60°C for 1 hour in a heating block or water bath.

-

Cool the vial to room temperature.

-

Filter the solution to remove the potassium carbonate.

-

The derivatized sample is now ready for HPLC-UV analysis.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Silylated Derivative (TMS-ether) | Acylated Derivative (PFB-ester) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250°C | 280°C |

| Carrier Gas | Helium at 1.0 mL/min | Helium at 1.2 mL/min |

| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | 100°C (hold 2 min), ramp to 300°C at 20°C/min, hold 5 min |

| MS Transfer Line | 280°C | 300°C |

| Ion Source Temp. | 230°C | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 | m/z 50-600 |

| Expected RT | ~10-12 min | ~12-15 min |

| Quantifier Ion (m/z) | To be determined | To be determined |

| Qualifier Ions (m/z) | To be determined | To be determined |

Table 2: HPLC-UV Parameters for the Analysis of Derivatized this compound

| Parameter | PFB-ether Derivative |

| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| Expected RT | To be determined |

Table 3: Expected Performance Characteristics

| Parameter | Silylation (GC-MS) | Acylation (GC-MS) | Acylation (HPLC-UV) |

| Linearity (r²) | >0.99 | >0.99 | >0.99 |

| LOD | Low ng/mL | Low pg/mL (with ECD) | Low ng/mL |

| LOQ | Low ng/mL | Low pg/mL (with ECD) | Mid ng/mL |

| Precision (%RSD) | <10% | <10% | <5% |

| Accuracy (%Recovery) | 85-115% | 85-115% | 90-110% |

Visualizations

Caption: Experimental workflows for the derivatization and analysis of this compound.

Caption: Silylation of this compound with MSTFA.

Conclusion

The described derivatization protocols provide robust and reliable methods for the quantitative analysis of this compound by GC-MS and HPLC-UV. Silylation with MSTFA and acylation with PFBCl are effective for enhancing the GC-MS analysis by increasing volatility and thermal stability. For HPLC-UV, derivatization with PFB-Br introduces a strong chromophore, significantly improving detection limits. The choice of derivatization method will depend on the specific analytical requirements, including desired sensitivity and the available instrumentation. The provided protocols and analytical conditions serve as a starting point and may require further optimization for specific matrices and applications.

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-methoxybenzyl chloride

Introduction